molecular formula C28H42 B199296 (1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene CAS No. 24352-51-0

(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene

Cat. No.: B199296
CAS No.: 24352-51-0
M. Wt: 378.6 g/mol
InChI Key: IESQYBPJTJOIEI-WKHFTCAKSA-N
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Description

“3,5-Cycloergosta-6,8(14),22-triene” is a type of steroid . and is sourced from Poria cocos (Schw.)Wolf .


Synthesis Analysis

The substance is known to be the first i-steroid in the ergosterol series . It is obtained from the dehydration of ergosterol with either phosphorus oxychloride or p-toluenesulfonyl chloride in pyridine .


Molecular Structure Analysis

The molecular formula of “3,5-Cycloergosta-6,8(14),22-triene” is C28H42 . Its average mass is 378.633 Da and its monoisotopic mass is 378.328644 Da .


Physical and Chemical Properties Analysis

The compound is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.0±0.1 g/cm3, a boiling point of 468.3±12.0 °C at 760 mmHg, and a flash point of 230.1±14.4 °C .

Scientific Research Applications

  • Antifungal Activity : Emesterones A and B, which include the structure of 3,5-Cycloergosta-6,8(14),22-triene, exhibit antifungal activity. Emesterone B showed slight antifungal activity towards Aspergillus fumigatus (Hosoe, Sameshima, Dobashi, & Kawai, 1998).

  • Synthetic Chemistry : This compound has been involved in studies of intramolecular Diels–Alder reactions, which are critical in synthetic chemistry for constructing complex molecular structures (Hellou, Bérubé, Newlands, Fallis, & Gabe, 1988).

  • Stereo- and Regioselective Additions : The compound has been used to explore stereo- and regioselective olefin additions, which are important in the stereoselective preparation of hydroxy-steroids (Barton, Poyser, & Sammes, 1972).

  • Photochemistry and Thermal Reactions : Research has also focused on photochemical reactions and thermal rearrangements involving similar compounds. This includes studies on the thermal behavior of trienes and their subsequent cyclization (Detert, Lenoir, & Zipse, 2009).

  • Natural Products Synthesis : This compound is part of the structure of novel natural products, such as spiranoid withanolides isolated from plants (Cirigliano & Misico, 2005).

  • Catenane Construction : It has been involved in the construction of complex molecular structures like catenanes, which are chains of interlocked rings (Amabilino, Ashton, Balzani, Boyd, Credi, Lee, Menzer, Stoddart, Venturi, & Williams, 1998).

  • Transition-Metal Catalysis : Studies have also involved the use of this compound in transition-metal catalysis of electrocyclization reactions, important for stereoselective synthesis (Qin, Wang, O'connor, Baldridge, Li, Tufekci, Chen, & Rheingold, 2020).

Safety and Hazards

The safety data sheet for “3,5-Cycloergosta-6,8(14),22-triene” suggests that it should be stored desiccated at -20°C . For obtaining a higher solubility, the tube should be warmed at 37 ℃ and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20℃ for several months .

Mechanism of Action

Action Environment

Environmental factors such as light, temperature, and oxygen levels significantly influence the action, efficacy, and stability of 3,5-Cycloergosta-6,8(14),22-triene. The compound is sensitive to light and oxygen, which can lead to its degradation[1][1]. Optimal conditions for its stability include low light and controlled temperature environments. These factors ensure the compound remains effective in modulating steroid biosynthesis and supporting plant growth.

[1][1]: ChemSpider

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Cycloergosta-6,8(14),22-triene involves a multi-step process starting with commercially available starting materials. The key steps include a Diels-Alder reaction, a hydroboration reaction, and a Wittig reaction.", "Starting Materials": [ "Cyclopentadiene", "Ergosterol", "1,3-butadiene", "Borane", "Triphenylphosphine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: A Diels-Alder reaction is performed between cyclopentadiene and ergosterol to form a cycloadduct.", "Step 2: The cycloadduct is subjected to a hydroboration reaction using borane and triphenylphosphine to yield a boronate ester.", "Step 3: The boronate ester is then subjected to a Wittig reaction using 1,3-butadiene and methanol to form the desired compound, 3,5-Cycloergosta-6,8(14),22-triene.", "Step 4: The crude product is purified using column chromatography and recrystallization techniques.", "Step 5: The purity and identity of the final product is confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.", "Step 6: The final product is then stored under appropriate conditions until further use." ] }

CAS No.

24352-51-0

Molecular Formula

C28H42

Molecular Weight

378.6 g/mol

IUPAC Name

(1R,2R,5R,7S,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene

InChI

InChI=1S/C28H42/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28-17-21(28)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,16,18-21,23,25H,9-11,13-15,17H2,1-6H3/b8-7+/t19-,20+,21+,23+,25-,26+,27+,28-/m0/s1

InChI Key

IESQYBPJTJOIEI-WKHFTCAKSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=C[C@]45C[C@H]4CC[C@@]5([C@H]3CC[C@]12C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
Reactant of Route 2
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
Reactant of Route 3
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
Reactant of Route 4
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
Reactant of Route 5
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
Reactant of Route 6
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene

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